3-Piperidinecarboxylicacid,6-(acetylamino)-5-hydroxy-,[3R-(3alpha,5alpha,6beta)]-(9CI)
3-Piperidinecarboxylicacid,6-(acetylamino)-5-hydroxy-,[3R-(3alpha,5alpha,6beta)]-(9CI)
Brand Name:
Vulcanchem
CAS No.:
148112-84-9
VCID:
VC0142239
InChI:
InChI=1S/C8H14N2O4/c1-4(11)10-7-6(12)2-5(3-9-7)8(13)14/h5-7,9,12H,2-3H2,1H3,(H,10,11)(H,13,14)/t5-,6+,7-/m1/s1
SMILES:
CC(=O)NC1C(CC(CN1)C(=O)O)O
Molecular Formula:
C8H14N2O4
Molecular Weight:
202.21 g/mol
3-Piperidinecarboxylicacid,6-(acetylamino)-5-hydroxy-,[3R-(3alpha,5alpha,6beta)]-(9CI)
CAS No.: 148112-84-9
Main Products
VCID: VC0142239
Molecular Formula: C8H14N2O4
Molecular Weight: 202.21 g/mol
CAS No. | 148112-84-9 |
---|---|
Product Name | 3-Piperidinecarboxylicacid,6-(acetylamino)-5-hydroxy-,[3R-(3alpha,5alpha,6beta)]-(9CI) |
Molecular Formula | C8H14N2O4 |
Molecular Weight | 202.21 g/mol |
IUPAC Name | (3R,5S,6R)-6-acetamido-5-hydroxypiperidine-3-carboxylic acid |
Standard InChI | InChI=1S/C8H14N2O4/c1-4(11)10-7-6(12)2-5(3-9-7)8(13)14/h5-7,9,12H,2-3H2,1H3,(H,10,11)(H,13,14)/t5-,6+,7-/m1/s1 |
Standard InChIKey | HSRHUOVPONIGIS-DSYKOEDSSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H](C[C@H](CN1)C(=O)O)O |
SMILES | CC(=O)NC1C(CC(CN1)C(=O)O)O |
Canonical SMILES | CC(=O)NC1C(CC(CN1)C(=O)O)O |
Synonyms | 4-deoxysiastatin B |
PubChem Compound | 127298 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume